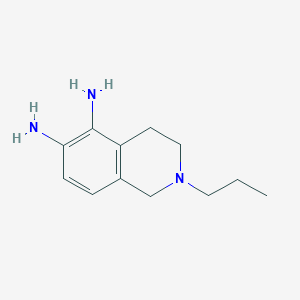
1,2,3,4-Tetrahydro-2-propyl-5,6-isoquinolinediamine
カタログ番号 B8447793
分子量: 205.30 g/mol
InChIキー: AKOSOUSLEDQDGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06703391B2
Procedure details


A solution of the product from Example 12 (1.50 g, 4.77 mmol) and 20% Pd on carbon (0.30 g) in 75 mL of MeOH was hydrogenated at room temperature and pressure for 24 hours. The reaction mixture was concentrated and the residue was suspended in iPr2O and collected by filtration to give the title compound as a yellow solid (1.27 g, 93%).
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One



Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:11]2[CH2:10][N:9]([CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][C:6]=2[C:5]([NH2:15])=[C:4]([N+:16]([O-])=O)[CH:3]=1>CO.[Pd]>[CH2:12]([N:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:2][CH:3]=[C:4]([NH2:16])[C:5]=2[NH2:15])[CH2:10]1)[CH2:13][CH3:14]
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=2CCN(CC12)CCC)N)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N1CC2=CC=C(C(=C2CC1)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.27 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 129.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
